
5-Methyl-4-phenyl-o-anisidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-4-phenyl-o-anisidine is an organic compound with the molecular formula C14H15NO. It is also known by its IUPAC name, 2-methoxy-5-methyl-4-phenylaniline. This compound is characterized by the presence of a methoxy group (-OCH3), a methyl group (-CH3), and a phenyl group (-C6H5) attached to an aniline backbone. It is primarily used in scientific research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-phenyl-o-anisidine typically involves the reaction of 2-methoxy-5-methyl-4-nitrobenzene with phenylmagnesium bromide (Grignard reagent) followed by reduction of the nitro group to an amine. The reaction conditions often include:
Solvent: Ether or THF (tetrahydrofuran)
Temperature: Room temperature to reflux
Catalysts: Palladium on carbon (Pd/C) for the reduction step
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.
化学反应分析
Types of Reactions
5-Methyl-4-phenyl-o-anisidine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Quinone derivatives
Reduction: Aniline derivatives
Substitution: Halogenated aromatic compounds
科学研究应用
5-Methyl-4-phenyl-o-anisidine is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although not widely used in clinical settings.
Industry: Employed in the production of dyes, pigments, and polymers due to its chemical stability and reactivity.
作用机制
The mechanism of action of 5-Methyl-4-phenyl-o-anisidine involves its interaction with molecular targets through its functional groups. The methoxy and methyl groups can participate in hydrogen bonding and van der Waals interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets.
相似化合物的比较
Similar Compounds
2-Methoxy-5-phenylaniline: Similar structure but lacks the methyl group.
4-Methoxy-2-methylphenylamine: Similar structure but lacks the phenyl group.
5-Phenyl-o-anisidine: Similar structure but lacks the methyl group.
Uniqueness
5-Methyl-4-phenyl-o-anisidine is unique due to the presence of both methoxy and methyl groups along with a phenyl group on the aniline backbone. This combination of functional groups imparts distinct chemical properties, making it valuable in specific research and industrial applications.
属性
IUPAC Name |
2-methoxy-5-methyl-4-phenylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-8-13(15)14(16-2)9-12(10)11-6-4-3-5-7-11/h3-9H,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPFRHHIACJMBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CC=CC=C2)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942878 |
Source


|
| Record name | 5-Methoxy-2-methyl[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206761-76-4 |
Source


|
| Record name | 5-Methoxy-2-methyl[1,1′-biphenyl]-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206761-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-2-methyl[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)

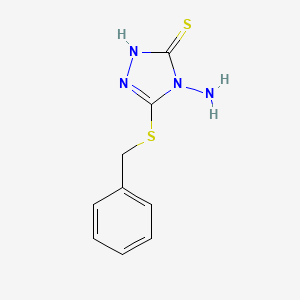




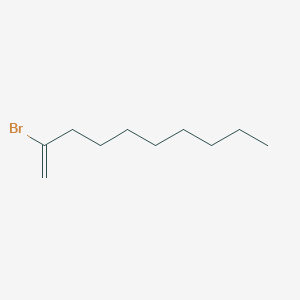
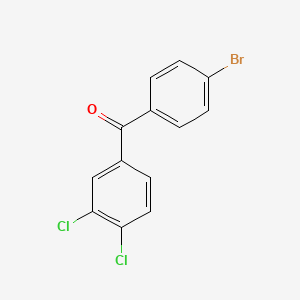
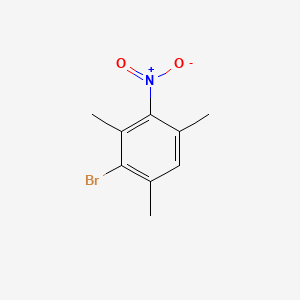
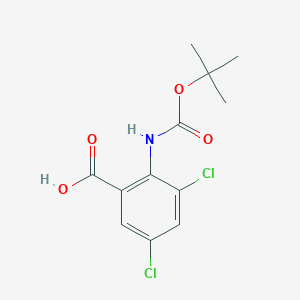


![6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1271407.png)
